Cas no 1099091-63-0 (5-fluoro-2-(3-methoxypropanamido)benzoic acid)

1099091-63-0 structure
Produktname:5-fluoro-2-(3-methoxypropanamido)benzoic acid
CAS-Nr.:1099091-63-0
MF:C11H12FNO4
MW:241.215686798096
CID:4571846
5-fluoro-2-(3-methoxypropanamido)benzoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-fluoro-2-(3-methoxypropanamido)benzoic acid
-
- Inchi: 1S/C11H12FNO4/c1-17-5-4-10(14)13-9-3-2-7(12)6-8(9)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
- InChI-Schlüssel: AVABAPDGUXETSR-UHFFFAOYSA-N
- Lächelt: C(O)(=O)C1=CC(F)=CC=C1NC(=O)CCOC
Berechnete Eigenschaften
- Genaue Masse: 241.075
- Monoisotopenmasse: 241.075
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 5
- Komplexität: 285
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 75.6A^2
5-fluoro-2-(3-methoxypropanamido)benzoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-50545-5.0g |
5-fluoro-2-(3-methoxypropanamido)benzoic acid |
1099091-63-0 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
Enamine | EN300-50545-0.25g |
5-fluoro-2-(3-methoxypropanamido)benzoic acid |
1099091-63-0 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
Aaron | AR019WU2-100mg |
5-fluoro-2-(3-methoxypropanamido)benzoic acid |
1099091-63-0 | 95% | 100mg |
$207.00 | 2025-02-08 | |
Aaron | AR019WU2-250mg |
5-fluoro-2-(3-methoxypropanamido)benzoic acid |
1099091-63-0 | 95% | 250mg |
$284.00 | 2025-02-08 | |
1PlusChem | 1P019WLQ-1g |
5-fluoro-2-(3-methoxypropanamido)benzoic acid |
1099091-63-0 | 95% | 1g |
$643.00 | 2023-12-26 | |
1PlusChem | 1P019WLQ-100mg |
5-fluoro-2-(3-methoxypropanamido)benzoic acid |
1099091-63-0 | 95% | 100mg |
$219.00 | 2023-12-26 | |
1PlusChem | 1P019WLQ-5g |
5-fluoro-2-(3-methoxypropanamido)benzoic acid |
1099091-63-0 | 95% | 5g |
$1748.00 | 2023-12-26 | |
A2B Chem LLC | AV40974-250mg |
5-fluoro-2-(3-methoxypropanamido)benzoic acid |
1099091-63-0 | 95% | 250mg |
$233.00 | 2024-04-20 | |
Aaron | AR019WU2-500mg |
5-fluoro-2-(3-methoxypropanamido)benzoic acid |
1099091-63-0 | 95% | 500mg |
$511.00 | 2025-02-08 | |
A2B Chem LLC | AV40974-500mg |
5-fluoro-2-(3-methoxypropanamido)benzoic acid |
1099091-63-0 | 95% | 500mg |
$407.00 | 2024-04-20 |
5-fluoro-2-(3-methoxypropanamido)benzoic acid Verwandte Literatur
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
1099091-63-0 (5-fluoro-2-(3-methoxypropanamido)benzoic acid) Verwandte Produkte
- 1806860-16-1(Ethyl 5-aminomethyl-4-cyano-2-(difluoromethoxy)benzoate)
- 1261851-37-9(3,3'-Dibromo-4'-methoxypropiophenone)
- 1806069-37-3(2-(Difluoromethyl)-6-(fluoromethyl)-4-methylpyridine)
- 1262002-70-9(2-Chloro-4-(2,6-difluorophenyl)phenol)
- 2228143-75-5(3-oxo-1-2-(propan-2-yloxy)phenylcyclobutane-1-carbonitrile)
- 478041-47-3(8-[1-(benzenesulfonyl)piperidine-4-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane)
- 921530-65-6(3-(2-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)
- 2229090-92-8(2-1-(2,4-dichloro-5-fluorophenyl)cyclopropylethan-1-amine)
- 2034274-26-3(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide)
- 1805305-13-8(2-Cyano-6-(difluoromethyl)-4-methylpyridine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1099091-63-0)5-fluoro-2-(3-methoxypropanamido)benzoic acid

Reinheit:99%/99%
Menge:1g/5g
Preis ($):346.0/1003.0